REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:12])[C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.C(OC(Cl)(Cl)Cl)([O:15][C:16](Cl)(Cl)[Cl:17])=O>O1CCCC1>[C:16]([Cl:17])(=[O:15])[O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([N:4]([CH3:12])[CH3:3])[CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=CC1)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
296.74 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 4 h at 50° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
used in the next step without any purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(OC1=CC(=CC=C1)N(C)C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |